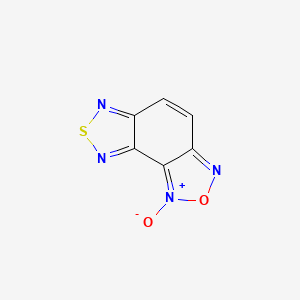

Furoxanobenzothiadiazole

Description

Structure

3D Structure

Properties

CAS No. |

32562-26-8 |

|---|---|

Molecular Formula |

C6H2N4O2S |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

1-oxido-[1,2,5]thiadiazolo[3,4-g][2,1,3]benzoxadiazol-1-ium |

InChI |

InChI=1S/C6H2N4O2S/c11-10-6-4(7-12-10)2-1-3-5(6)9-13-8-3/h1-2H |

InChI Key |

FPWHPWZOAQQNSP-UHFFFAOYSA-N |

SMILES |

C1=CC2=NO[N+](=C2C3=NSN=C31)[O-] |

Canonical SMILES |

C1=CC2=NO[N+](=C2C3=NSN=C31)[O-] |

Other CAS No. |

32562-26-8 |

Synonyms |

furoxanobenzothiadiazole |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Synthetic Routes to Furoxanobenzothiadiazole and Related Furoxans

The traditional synthesis of furoxan-fused systems, including this compound, relies on well-established cyclization reactions. These methods typically involve the formation of the furoxan ring onto a pre-existing benzothiadiazole precursor.

The initial synthesis of the this compound system was reported as a novel heterocyclic framework built upon a benzothiadiazole core. mdpi.combeilstein-journals.org The formation of the furoxan ring often proceeds through the cyclization of ortho-substituted precursors on the benzothiadiazole moiety. A common strategy involves the dimerization of nitrile oxides, which can be generated in situ. nih.govfrontiersin.org For the specific synthesis of this compound, this would involve creating a nitrile oxide from a suitable functional group on the benzothiadiazole ring.

Another key approach is the intramolecular ring closure of an appropriate precursor. For instance, the synthesis can start from 2,1,3-benzothiadiazole-4,5-diamine. This diamine can be subjected to reactions that form the N-O-N linkage characteristic of the furoxan ring. More generally, 1,3-dipolar cycloaddition reactions are fundamental to forming five-membered heterocyclic rings like furoxan. mathnet.ru While specific examples for the direct cycloaddition onto a benzothiadiazole are scarce, the principle involves the reaction of a 1,3-dipole with a suitable dipolarophile integrated into the benzothiadiazole system.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for synthesizing unsaturated heterocycles, although its direct application to this compound is not widely documented. wikipedia.orgorganic-chemistry.org This method involves the intramolecular reaction of a diene, catalyzed by metal alkylidenes, to form a cyclic alkene. wikipedia.orgorganic-chemistry.org

Oxidative cyclization represents a cornerstone in the synthesis of furoxans and benzofuroxans. acs.orgresearchgate.net These methods are directly translatable to the formation of the furoxan ring on a benzothiadiazole template. The key precursors for these pathways are ortho-substituted benzothiadiazoles.

One of the most effective methods for generating the benzofuroxan (B160326) moiety is the thermolysis or photolysis of ortho-nitroaryl azides . researchgate.netresearchgate.netresearchgate.net In the context of this compound, this would involve the synthesis of an azido-nitro-benzothiadiazole derivative. The thermal or photochemical decomposition of the azide (B81097) group generates a highly reactive nitrene intermediate, which then cyclizes with the adjacent nitro group to form the furoxan ring, releasing nitrogen gas. researchgate.netacs.org Photolysis of crystalline o-nitrophenylazides, in particular, has been highlighted as a green chemistry approach. researchgate.net

Another prevalent oxidation-based route is the oxidative cyclization of ortho-nitroanilines . researchgate.netchemrxiv.org This method avoids the use of potentially explosive azide intermediates. The synthesis would begin with an amino-nitro-benzothiadiazole, which is then treated with an oxidizing agent to induce cyclization and form the furoxan ring. A related pathway involves the oxidation of an ortho-diamine precursor, such as 2,1,3-benzothiadiazole-4,5-diamine, using various oxidizing agents.

The oxidation of vic-dioximes (or o-quinone dioximes) is another classical pathway to furoxans, though less commonly cited for fused systems like this compound. acs.org

Table 1: Classical Oxidation-Based Precursors for Furoxan Ring Formation

| Precursor Type | Key Reaction | Reagents/Conditions | Reference(s) |

| o-Nitroaryl Azide | Thermolysis/Photolysis | Heat or UV light | researchgate.net, researchgate.net |

| o-Nitroaniline | Oxidative Cyclization | Oxidizing agents (e.g., sodium hypochlorite) | researchgate.net, chemrxiv.org |

| o-Diamine | Oxidation | Oxidizing agents (e.g., N-thionylaniline) | , chemrxiv.org |

| vic-Dioxime | Oxidative Cyclization | Copper(II) perchlorate, N-iodosuccinimide | acs.org |

Ring Closure and Cycloaddition Approaches

Advanced and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient processes. For this compound synthesis, this translates to using safer reagents, milder conditions, and biocatalysis.

A notable green approach involves the use of baker's yeast for the reductive cleavage of benzofuroxans to produce aryl-1,2-diamines. tandfonline.com This biotransformation provides an inexpensive and environmentally friendly route to key precursors of the benzothiadiazole ring, operating in aqueous media without the need for harsh reducing agents. tandfonline.com

Photochemical methods , such as the photolysis of crystalline o-nitrophenylazides at ambient temperature to form benzofuroxans, offer a green alternative to high-temperature thermolysis. researchgate.net This method minimizes energy consumption and can lead to cleaner reactions. Furthermore, microwave-assisted pyrolysis of o-nitrophenyl azides has been shown to produce benzofuroxans in good yields with significantly reduced reaction times. researchgate.net

The principles of green chemistry also encourage minimizing derivatization steps and using catalytic reagents. frontiersin.org Electrochemical synthesis is another advanced approach that uses electricity instead of chemical oxidants or reductants, often leading to cleaner and more selective reactions under mild conditions. wikipedia.org

Derivatization Strategies for this compound Analogues

The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Derivatization can be targeted at either the furoxan or the benzothiadiazole moiety.

The furoxan ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack but challenging to functionalize via electrophilic substitution. kobe-u.ac.jpresearchgate.net A "post-ring introduction of substituents" (PRIS) strategy is often employed, where functional groups are introduced after the furoxan ring has been formed. kobe-u.ac.jpresearchgate.net

Nucleophilic aromatic substitution (SNAr) is an effective method for introducing substituents if a suitable leaving group is present on the furoxan ring. However, C-N bond formation can be complicated by competing ring-opening side reactions caused by nitrogen nucleophiles. kobe-u.ac.jp The introduction of substituents can also be achieved through the conversion of existing functional groups. For example, an amino group on the furoxan ring can be oxidized to a nitro group, significantly altering the electronic properties of the molecule. mdpi.com

Table 2: Strategies for Furoxan Ring Derivatization

| Reaction Type | Description | Key Features | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen, sulfonyl) by a nucleophile. | Effective for introducing O, S, and some N substituents. | kobe-u.ac.jp, researchgate.net |

| Functional Group Interconversion | Oxidation of an amino group to a nitro group. | Modulates electronic properties and reactivity. | mdpi.com |

| C-C Bond Formation | Alkynylation using organometallic reagents. | Enables introduction of carbon-based functional groups. | kobe-u.ac.jp |

The benzothiadiazole ring system offers more versatile options for functionalization. As an aromatic system, it can undergo various substitution reactions. wikipedia.org

A powerful modern technique is the regioselective C-H functionalization . diva-portal.org For instance, iridium-catalyzed C-H borylation can be used to install a boryl group at specific positions (e.g., C5) of the 2,1,3-benzothiadiazole (B189464) (BTD) core. This borylated intermediate is a versatile building block that can be converted into a wide range of functional groups through subsequent reactions like Suzuki cross-coupling. diva-portal.org

More traditional methods include electrophilic aromatic substitution , such as nitration or halogenation. chemrxiv.orgwikipedia.org Bromination of the BTD core, often yielding 4,7-dibromo-2,1,3-benzothiadiazole, is a common step to create precursors for cross-coupling reactions. beilstein-journals.orgwikipedia.org These palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, are highly effective for introducing aryl or amino substituents, enabling the construction of complex conjugated polymers and other functional materials. beilstein-journals.org The introduction of electron-withdrawing groups like fluorine or cyano groups onto the benzothiadiazole ring is a common strategy to tune the electronic properties, such as the HOMO/LUMO energy levels, of the final molecule. beilstein-journals.orgkaust.edu.saacs.org

Hybrid Compound Synthesis Incorporating this compound Moieties

The synthesis of hybrid compounds that incorporate the this compound scaffold is a sophisticated area of medicinal chemistry aimed at combining the biological activities of different pharmacophores into a single molecule. This molecular hybridization strategy can lead to compounds with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic profiles. The primary approach for constructing these hybrids involves the reaction of a highly electrophilic this compound precursor with a nucleophilic molecule, which constitutes the second pharmacophore.

A key synthetic precursor for these reactions is often a derivative of benzofuroxan, such as 7-chloro-4,6-dinitrobenzofuroxan. The potent electron-withdrawing nature of the nitro groups and the inherent properties of the furoxan ring render the aromatic core highly susceptible to nucleophilic aromatic substitution (SNAr). Current time information in Bangalore, IN. This reactivity allows for the coupling of various nucleophilic moieties, including amines, phenols, and other heterocyclic systems.

One prominent strategy involves the reaction of an electrophilic benzofuroxan, like 4,6-dinitrobenzofuroxan (DNBF), with heterocyclic amines. arabjchem.org For instance, novel hybrid compounds have been successfully synthesized by reacting 7-chloro-4,6-dinitrobenzofuroxan with various 2-aminothiazole (B372263) derivatives. Current time information in Bangalore, IN. In this type of synthesis, the amino group of the thiazole (B1198619) acts as the nucleophile, displacing the chlorine atom on the benzofuroxan ring to form a new carbon-nitrogen bond, thus linking the two heterocyclic systems. The reaction is typically carried out at room temperature in a suitable solvent like chloroform, with an excess of the aminothiazole used to neutralize the hydrogen chloride formed during the reaction. Current time information in Bangalore, IN.

Another demonstrated approach involves creating hybrid systems by linking sterically hindered phenols (SHPs) with dinitrobenzofuroxan fragments. nih.gov In this modular assembly, phosphorylated SHPs containing diaminopyridine or diaminophenyl linkers are reacted with nitrochlorobenzofuroxans. nih.gov The amino groups on the linker readily react with the superelectrophilic benzofuroxan core to yield complex hybrid molecules. nih.gov This method highlights the versatility of using linkers to connect the this compound moiety with other pharmacologically relevant structures.

The synthesis of the this compound heterocyclic system itself was reported as a novel class of vasodilator drugs. clockss.orgdissercat.com The general principle of creating hybrid molecules often involves multi-step synthetic pathways. For example, a common route to prepare hybrid amides involves a DCC-mediated coupling between a heterocyclic amine, such as 2-aminobenzothiazole, and a carboxylic acid-containing drug, like a profen. mdpi.com This strategy could be adapted to link carboxylic acid-containing molecules to an amino-functionalized this compound.

The table below summarizes representative synthetic strategies for creating hybrid compounds where a benzofuroxan moiety, a core component of this compound, is linked to another pharmacophore.

| Starting Electrophile | Nucleophile/Second Pharmacophore | Reaction Type | Resulting Hybrid Structure |

| 7-chloro-4,6-dinitrobenzofuroxan | 2-Aminothiazole Derivatives | Nucleophilic Aromatic Substitution (SNAr) | Benzofuroxan-Aminothiazole Hybrids Current time information in Bangalore, IN. |

| Nitrochlorobenzofuroxans | Sterically Hindered Phenols with Diamino Linkers | Nucleophilic Aromatic Substitution (SNAr) | Sterically Hindered Phenol/Benzofuroxan Hybrids nih.gov |

| 4,6-Dinitrobenzofuroxan (DNBF) | Aniline Derivatives | Nucleophilic Aromatic Substitution (SNAr) | N-Aryl-4,6-dinitrobenzofuroxan Derivatives researchgate.net |

| 4,6-Dinitrobenzofuroxan (DNBF) | Nitroalkane Anions | Michael-type Addition | Carbon-bonded σ-adducts rsc.org |

These synthetic methodologies underscore the chemical tractability of the furoxan ring system for generating a diverse library of hybrid molecules. The ability to couple the this compound core with a wide range of other chemical entities provides a powerful platform for the development of novel therapeutic agents.

Theoretical and Computational Investigations of Furoxanobenzothiadiazole

Quantum Chemical Calculations on Furoxanobenzothiadiazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. researchgate.net These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org

For a conjugated heterocyclic system like this compound, the HOMO is typically a π-orbital with electron density spread across the ring system, while the LUMO is a corresponding π*-antibonding orbital. researchgate.net Computational methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)) are commonly used to calculate these orbital energies. malayajournal.org While specific published data for this compound is not abundant, the table below illustrates the typical output from such a quantum chemical calculation, showing the energies of the frontier orbitals and the resulting energy gap.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.15 | Indicates electron-donating capability. |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.25 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.90 | Relates to chemical reactivity and kinetic stability. |

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest potential energy. qcware.com This process is fundamental to almost all other computational studies, as the optimized geometry is the starting point for calculating properties like vibrational frequencies or electronic transitions. pjbmb.org.pknih.gov Methods like Hartree-Fock or, more commonly, DFT are used to iteratively adjust atomic positions until a minimum energy conformation is found. pjbmb.org.pkconflex.net

The following table provides an example of the kind of data obtained from a geometry optimization calculation for a molecule like this compound.

| Parameter | Type | Value |

|---|---|---|

| C-C (in benzene (B151609) ring) | Bond Length | ~1.40 Å |

| C-N | Bond Length | ~1.35 Å |

| N-O (in furoxan ring) | Bond Length | ~1.42 Å |

| C-S | Bond Length | ~1.75 Å |

| C-C-C (in benzene ring) | Bond Angle | ~120.0° |

| C-N-O (in furoxan ring) | Bond Angle | ~108.0° |

| C-S-N (in thiadiazole ring) | Bond Angle | ~95.0° |

Quantum chemical calculations are widely used to predict various types of molecular spectra. After a geometry optimization confirms a stable structure, a frequency calculation can be performed. This calculation determines the normal modes of vibration for the molecule. americanpharmaceuticalreview.com Each vibrational mode has a characteristic frequency and intensity, which can be correlated with peaks in an infrared (IR) or Raman spectrum. researchgate.netnih.gov

IR and Raman Spectra : Theoretical prediction of vibrational spectra is invaluable for interpreting experimental data. biospec.netnih.gov IR activity requires a change in the molecule's dipole moment during the vibration, while Raman activity requires a change in its polarizability. americanpharmaceuticalreview.com Computational software can predict the frequencies and intensities of all possible vibrational modes, allowing for the assignment of experimental peaks to specific bond stretches, bends, or torsions. nih.gov

Photoelectron Spectra : Photoelectron spectroscopy (PES) provides direct information about the electron binding energies within a molecule by measuring the kinetic energy of electrons ejected upon irradiation. 3ds.com Theoretical calculations can predict the ionization energies corresponding to the removal of electrons from various molecular orbitals, helping to interpret the features of a PES spectrum.

Below is a table representing a hypothetical partial list of predicted vibrational frequencies for this compound.

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

|---|---|---|---|

| 3080 | Medium | Strong | Aromatic C-H Stretch |

| 1610 | Strong | Medium | C=N Stretch / Aromatic C=C Stretch |

| 1450 | Strong | Weak | Furoxan Ring Stretch |

| 1340 | Strong | Medium | N-O Stretch |

| 850 | Medium | Strong | Thiadiazole Ring Deformation |

| 750 | Strong | Weak | Aromatic C-H Out-of-Plane Bend |

Conformational Analysis and Molecular Geometry Optimization

Molecular Dynamics Simulations Involving this compound Systems

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior on timescales from femtoseconds to microseconds. nih.gov This method is particularly useful for studying large systems, such as a drug molecule interacting with a protein or solvated in water, which are too complex for quantum chemical calculations alone. nih.govscribd.com

Given that this compound has been identified as a potent vasodilator, MD simulations could be a powerful tool to investigate its biological activity. researchgate.net For example, a simulation could model the interaction of this compound with its target enzyme or receptor. Such a study could reveal:

The preferred binding orientation and conformation of the molecule within the active site.

The key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

The dynamic behavior of the molecule and the protein upon binding.

While specific MD simulation studies on this compound are not prominently featured in the literature, the methodology remains highly relevant for future research into its mechanism of action. scribd.comrsc.org

Mechanistic Insights from Computational Chemistry

Beyond predicting static properties, computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. methodist.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that control reaction rates and outcomes. dissercat.com

The synthesis of this compound was first reported as a novel heterocyclic system in 1971. The general synthesis of related benzofuroxans often involves pathways like the oxidation of ortho-nitroanilines or the thermolysis of ortho-nitroaryl azides. researchgate.net

Computational chemistry can provide deep mechanistic insights into such synthetic routes. methodist.edu For a proposed synthesis, DFT calculations can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for each step in the reaction pathway.

This analysis can help confirm a proposed mechanism or distinguish between several possible pathways. By understanding the energetic landscape of the reaction, chemists can optimize reaction conditions to improve yields and selectivity. While detailed computational studies on the synthesis mechanism of this compound itself are scarce, this approach represents a standard and powerful method for modern synthetic methodology development. dissercat.com

Elucidation of Molecular Interaction Mechanisms

Theoretical and computational chemistry have proven to be invaluable tools in understanding the intricate molecular interactions of this compound and its derivatives. These studies provide insights that are often difficult or impossible to obtain through experimental methods alone. By employing various computational techniques, researchers have been able to model and predict how these molecules interact with their biological targets and surrounding environments.

One of the primary areas of focus has been the investigation of non-covalent interactions, which are crucial for the biological activity of many compounds. For this compound derivatives, these interactions can include hydrogen bonding, van der Waals forces, and π-π stacking. Computational models can calculate the strength and geometry of these interactions, helping to explain the affinity and selectivity of these compounds for specific enzymes or receptors.

Furthermore, molecular docking simulations have been instrumental in elucidating the binding modes of this compound-based compounds within the active sites of proteins. These simulations can predict the preferred orientation of the ligand (the this compound derivative) when it binds to the protein, identifying key amino acid residues involved in the interaction. This information is critical for the rational design of more potent and selective inhibitors.

Quantum mechanics (QM) calculations offer a deeper understanding of the electronic properties of this compound. These calculations can determine the electron density distribution, molecular orbital energies, and electrostatic potential of the molecule. This data is vital for understanding its reactivity and how it participates in chemical reactions, including the crucial release of nitric oxide (NO), a key aspect of its pharmacological activity. The furoxan ring is a known NO-donating moiety, and computational studies help to elucidate the mechanisms of NO release, which can be triggered by various physiological conditions.

Development of Novel Computational Methodologies for this compound Systems

The unique structural and electronic properties of this compound have necessitated the development and application of specialized computational methodologies. Standard computational methods may not always be sufficient to accurately model these complex heterocyclic systems.

One area of development has been in the refinement of force fields for molecular dynamics (MD) simulations. Standard force fields may lack the specific parameters required to accurately model the furoxan ring and its interactions. Researchers have therefore worked on developing new parameters or modifying existing ones to better represent the intramolecular and intermolecular forces at play. This allows for more realistic and predictive MD simulations of this compound derivatives in biological systems, such as in solution or bound to a protein.

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods have also been increasingly employed. These methods allow for a high level of theory (QM) to be used for the most critical part of the system, such as the this compound core and its immediate interacting partners, while the rest of the system (e.g., the bulk of the protein or solvent) is treated with a more computationally efficient method (MM). This approach provides a balance between accuracy and computational cost, enabling the study of large, complex systems.

Moreover, advanced electronic structure methods are being used to investigate the excited-state properties of these compounds. This is particularly relevant for understanding their photophysical properties and potential applications in areas such as photodynamic therapy or as fluorescent probes. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose, allowing for the calculation of electronic absorption and emission spectra.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles of Furoxanobenzothiadiazole SAR

The core principle of SAR for this compound lies in systematically modifying its chemical structure to observe the resulting changes in biological effect. zamann-pharma.com This involves altering functional groups, substituting molecular fragments, and exploring stereochemistry to identify key structural features responsible for its activity. zamann-pharma.comnih.gov For instance, modifications at various positions of the fused ring system can lead to significant shifts in potency and selectivity. nih.gov The goal is to build a comprehensive understanding that enables the design of new molecules with enhanced biological activity and improved properties. gardp.org

Design and Synthesis of this compound Libraries for SAR Studies

To conduct thorough SAR studies, diverse libraries of this compound analogs are designed and synthesized. nih.gov This process often involves multi-step synthetic pathways to introduce a variety of substituents at different positions of the core scaffold. The aim is to create a collection of compounds with systematic structural variations. High-throughput screening of these libraries against biological targets provides the essential data to establish robust SAR models. zamann-pharma.com For example, a study on fused oxadiazines, a related heterocyclic system, demonstrated how focused SAR studies on specific positions of the molecule led to the identification of highly efficacious compounds. nih.gov

Computational Approaches in this compound QSAR Modeling

QSAR modeling employs computational and statistical methods to establish a mathematical relationship between the chemical structure and biological activity of this compound derivatives. neovarsity.org This in-silico approach is instrumental in screening large virtual libraries of compounds and prioritizing candidates for synthesis and testing. neovarsity.org

A critical step in QSAR modeling is the selection and calculation of molecular descriptors. uclouvain.be These descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, steric, and lipophilic characteristics. slideshare.net They can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). uclouvain.beopenmedicinalchemistryjournal.com The choice of descriptors is crucial as they form the basis for the predictive model. uclouvain.be Commonly used software can calculate thousands of descriptors for a single molecule. uclouvain.be Therefore, it is often necessary to use selection methods to identify the most relevant descriptors that correlate with the biological activity of interest. uclouvain.be

Table 1: Examples of Molecular Descriptor Classes

| Descriptor Class | Examples |

| Electronic | Dipole moment, Partial charges, Hammett constants slideshare.net |

| Steric | Molecular volume, Surface area, Taft steric constants slideshare.net |

| Lipophilic | LogP (Partition coefficient) slideshare.net |

| Topological | Connectivity indices, Shape indices nih.gov |

| Quantum-Chemical | HOMO/LUMO energies |

This table provides illustrative examples of descriptor classes and is not exhaustive.

Once descriptors are selected, a predictive QSAR model is developed using various statistical methods. ljmu.ac.uk Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are commonly employed. neovarsity.orgljmu.ac.uk The goal is to create a robust model that can accurately predict the activity of new, untested this compound derivatives. neovarsity.org

Validation is a critical phase to ensure the reliability and predictive power of the QSAR model. u-strasbg.fr This typically involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds. nih.govnih.gov A well-validated model will have high correlation coefficients (R²) for the training set and good predictive ability for the external test set. nih.gov It's important to be cautious of models that show good statistics for the training set but fail to predict the activity of external compounds accurately. u-strasbg.fr

Descriptor Selection and Calculation

Elucidation of Structural Determinants for Specific Molecular Interactions and Activities

The ultimate goal of SAR and QSAR studies is to elucidate the specific structural features of this compound that govern its interactions with biological targets. nih.gov By analyzing the developed models, researchers can identify which molecular properties and structural motifs are crucial for activity. For example, a QSAR model might reveal that a particular substituent at a specific position enhances binding affinity due to favorable electrostatic or hydrophobic interactions. This knowledge provides a rational basis for the design of more potent and selective this compound derivatives. nih.gov The understanding of these determinants is key to optimizing the therapeutic potential of this class of compounds.

Molecular Mechanisms of Action and Biological Target Interactions

Furoxanobenzothiadiazole as Nitric Oxide Donors: Molecular Pathways

This compound derivatives are recognized as nitric oxide (NO) donors. The furoxan ring system is key to this activity, as it can release NO under physiological conditions. This process is often thiol-dependent, meaning that the presence of biological thiols like glutathione (B108866) can facilitate the release of NO. nih.gov The release of NO from these compounds can have significant downstream effects.

One of the primary molecular pathways influenced by NO is the soluble guanylyl cyclase (sGC) pathway. nih.gov NO binds to the heme group of sGC, activating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This increase in cGMP concentration initiates a signaling cascade that can lead to various physiological responses, including vasodilation. nih.gov For instance, some benzofuroxan (B160326) derivatives have been explored as potential vasodilators due to their ability to slowly release NO, ensuring a longer duration of action. nih.gov

The NO-donating properties of these compounds are not only relevant for cardiovascular applications but also play a role in other therapeutic areas. For example, the release of NO can contribute to anti-inflammatory and antithrombotic effects. nih.govnih.gov In the context of ischemia-reperfusion injury, NO can be protective by promoting vasodilation and reducing the production of reactive oxygen species (ROS). nih.gov However, excessive NO can also be detrimental by forming peroxynitrite. nih.gov A hybrid molecule combining a furoxan moiety with the antioxidant edaravone (B1671096) has been shown to leverage the benefits of NO release while mitigating potential harm from ROS. nih.gov

Enzyme Inhibition and Modulation by this compound Derivatives

Derivatives of this compound have demonstrated the ability to inhibit and modulate a variety of enzymes, which is a key aspect of their therapeutic potential. acs.org The specific enzyme targeted often depends on the substituents attached to the core this compound structure.

A notable example is the inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications. acs.orgnih.govwiley.com Certain 5(6)-substituted benzofuroxane derivatives have been synthesized as potent AR inhibitors. acs.orgnih.gov For instance, the benzyloxy derivative 5a exhibited submicromolar inhibitory efficacy against aldose reductase 2 (ALR2) with an IC50 value of 0.99 ± 0.02 μM. acs.orgnih.gov Computational modeling has been used to understand the structure-activity relationships and clarify the inhibitory profiles of these compounds. acs.orgnih.gov

This compound derivatives have also been investigated as inhibitors of other enzymes, including:

Cyclooxygenase (COX) enzymes: Some benzofuroxan derivatives have been identified as inhibitors of COX enzymes, particularly COX-1. mdpi.com Docking studies have shown that the N-oxide subunit of these derivatives can form hydrogen bonds with key amino acid residues in the active site of COX-1, such as His90 and Ser516. mdpi.com

Glucose dehydrogenase (GDH): Preliminary studies have indicated that some amino-substituted benzofuroxan derivatives can inhibit GDH, an enzyme relevant to diabetic complications. kpfu.ru

Lipase (B570770): The ability of certain benzofuroxan derivatives to inhibit lipase activity has also been reported. kpfu.ru

HDAC and BRD4: In the search for new anticancer agents, some N-oxide based compounds, including furoxan and benzofuroxan derivatives, have been shown to inhibit HDAC class I enzymes (HDAC-1 and -2) and reduce the activity of BRD4. researchgate.net

The mechanism of inhibition can vary. In some cases, the compounds act as competitive inhibitors, binding to the active site of the enzyme. jackwestin.com In other instances, they may function as allosteric inhibitors, binding to a site other than the active site and inducing a conformational change that reduces the enzyme's activity. jackwestin.combgc.ac.innih.gov

Receptor Binding Affinity Studies of this compound Analogues

The biological effects of this compound analogues are also mediated through their binding to specific receptors. The affinity of these compounds for various receptors determines their potential therapeutic applications and selectivity.

Studies have shown that certain benzofuran (B130515) derivatives, which share a structural relationship with furoxanobenzothiadiazoles, exhibit binding affinity for κ-opioid receptors (KOR) with IC50 values in the micromolar range, without significant binding to μ-opioid receptors (MOR). nih.gov This selectivity is crucial for developing drugs with specific pharmacological profiles.

In the context of antipsychotic drug research, the binding affinities of related compounds to serotonin (B10506) and dopamine (B1211576) receptors are of great interest. For example, the atypical antipsychotic drug Olanzapine has a stronger affinity for the 5-HT2 serotonin receptor than for the D2 dopamine receptor. scitechnol.com Similarly, Clozapine demonstrates high affinity for several serotonin receptors (5-HT2C, 5-HT6, and 5-HT7) and a higher affinity for the D4 dopamine receptor compared to D2 and D3 receptors. scitechnol.com While these are not direct examples of furoxanobenzothiadiazoles, they highlight the importance of receptor binding studies in drug development for related heterocyclic compounds.

Molecular docking studies are frequently employed to predict and understand the binding interactions between these compounds and their target receptors. acs.orgnih.gov For instance, a molecular docking approach was used to investigate the interaction of vinylsulfonyl derivatives with the cruzipain (CP) receptor in Trypanosoma cruzi. acs.org Similarly, in silico studies of benzofuroxan derivative 5n showed a strong binding affinity to the Rv1855c protein in Mycobacterium tuberculosis, with a binding energy of up to -8.2 kcal/mol. frontiersin.org

The table below summarizes the binding affinities of some benzofuran and benzofuroxan derivatives to their respective targets.

| Compound/Derivative | Target Receptor/Protein | Binding Affinity (IC50 / Binding Energy) | Reference |

| Aryl ether benzofuran derivatives | κ-Opioid Receptor (KOR) | 3.9-11 µM | nih.gov |

| Benzofuroxan derivative 5n | Rv1855c protein (M. tuberculosis) | -8.2 kcal/mol | frontiersin.org |

Modulation of Cellular Pathways at the Molecular Level (e.g., Extracellular Vesicle Release, Calcium Ion Influx)

This compound derivatives can modulate various cellular pathways at the molecular level, leading to a range of biological responses. Their ability to influence signaling cascades is a key aspect of their mechanism of action.

One significant area of modulation is the inflammatory pathway. For example, the benzofuroxane derivative BF-5m has been shown to ameliorate endotoxic uveitis in rats by reducing the ocular levels of pro-inflammatory markers such as NF-κB subunits, TNF-α, and MCP-1. wiley.com This compound also enhanced the levels of antioxidant enzymes like MnSOD and GPX and exhibited anti-apoptotic effects by increasing the expression of Bcl-xl. wiley.com

Furthermore, these compounds can influence pathways related to cell survival and metabolism. Water-soluble salts of benzofuroxan have been observed to modulate glycolysis in neoplastic cells, which is a crucial process for their energy supply and synthesis of macromolecules. nih.gov Some hybrid molecules containing a benzofuroxan moiety have been shown to induce apoptosis in cancer cells through the internal mitochondrial pathway, associated with an increase in ROS production. mdpi.com

The modulation of signaling pathways is often complex and can involve multiple targets. For instance, the effects of CTLA4 blockade in melanoma patients, which influences signaling networks downstream of the T cell receptor (TCR) and cytokine receptors, highlight the intricate interplay of different pathways that can be modulated by therapeutic agents. plos.org The study of these pathways often involves techniques like phosphoflow cytometry to detect phosphorylated signaling molecules. plos.org

Fundamental Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological activity of this compound derivatives is fundamentally rooted in their interactions with biological macromolecules such as proteins and nucleic acids. These interactions can be both covalent and non-covalent.

Protein Interactions: As discussed in the section on enzyme inhibition, furoxanobenzothiadiazoles can bind to the active or allosteric sites of enzymes, thereby modulating their activity. mdpi.comkpfu.rubgc.ac.in These interactions are often driven by hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.orgnih.gov The N-oxide group of the benzofuroxan heterocycle can act as a bioreducible group, leading to the generation of free radical species that can interact with proteins. uchile.cl

Nucleic Acid Interactions: Some benzofuroxan derivatives have been shown to exert their effects by interacting with DNA. mdpi.com The antitumor effect of certain compounds is attributed to their dual ability to inhibit DNA synthesis and cause DNA damage through single- and double-strand breaks. mdpi.com The planar aromatic ring system of these compounds can intercalate between the base pairs of DNA, while other functional groups can interact with the grooves of the DNA helix. atdbio.com For example, acridines, which are also heterocyclic compounds, intercalate into DNA, and their amino groups interact ionically with the phosphate (B84403) backbone. atdbio.com Alkylating agents, which are electrophilic, can form covalent bonds with nucleophilic sites on DNA bases, such as the N7 of guanine. atdbio.com

The study of these interactions is crucial for understanding the mechanism of action and for the rational design of new therapeutic agents. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling are invaluable tools for elucidating the structural basis of these interactions. nih.gov

Advanced Research Applications of Furoxanobenzothiadiazole

Furoxanobenzothiadiazole in Materials Science and Organic Electronics

The benzothiadiazole (BTD) nucleus is a cornerstone in the development of photoluminescent and electroactive materials. researchgate.net Its derivatives are integral components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and solar cells, owing to their inherent electron-deficient character. researchgate.netmdpi.com The fusion of a furoxan ring, a known superelectrophile, is anticipated to drastically enhance these electron-accepting properties, paving the way for a new generation of high-performance organic materials. thieme-connect.dersc.org

The defining optoelectronic feature of a this compound framework is its strong intramolecular charge transfer (ICT) characteristic. This leads to a significantly reduced highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. Consequently, these materials are expected to exhibit absorption and emission profiles shifted into the longer wavelength regions of the electromagnetic spectrum, i.e., deep red to near-infrared (NIR).

Theoretical modeling, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is crucial for predicting and understanding these properties. unive.itmdpi.com Calculations can accurately model the frontier molecular orbitals, predict electronic transition energies, and rationalize observed photophysical phenomena like solvatochromism—a noticeable shift in emission color with changing solvent polarity. mdpi.comsciforum.net For instance, studies on N,N-dimethyl-4-amino-2,1,3-benzothiadiazole have successfully correlated its luminescent properties with the HOMO-LUMO energy gap determined through DFT calculations and electrochemical measurements. unive.itmdpi.com

The introduction of various substituent groups can further tune the optoelectronic properties. polyu.edu.hk The table below, based on data for related benzothiadiazole derivatives, illustrates how the electronic nature of substituents impacts their photophysical properties. The fusion of a furoxan ring would represent an extreme case of introducing an electron-withdrawing group, expected to push absorption and emission wavelengths even further into the red/NIR.

| Compound | Substitution Pattern | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Application Area | Reference |

|---|---|---|---|---|---|---|

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Strong Donor (-NMe₂) | ~480 (in ACN) | ~630 (in ACN) | ~0.13 (in ACN) | Luminescent Materials, Probes | unive.itmdpi.comsciforum.net |

| Triazole-containing BTD | Donor-Acceptor | - | ~600-700 | Up to 100% | OLEDs | mdpi.com |

| 4-Methoxy-2,1,3-benzothiadiazole | Weak Donor (-OMe) | - | - | - | Synthetic Intermediate | diva-portal.org |

| 4-Nitro-2,1,3-benzothiadiazole | Strong Acceptor (-NO₂) | - | - | - | Synthetic Intermediate | mdpi.com |

The electron-deficient nature of the benzothiadiazole core makes its derivatives suitable as n-type (electron-transporting) materials in organic electronics. mdpi.com The incorporation of a furoxan moiety is expected to substantially lower the LUMO energy level, enhancing electron injection and transport capabilities. This makes this compound-based systems prime candidates for use as electron transport layer (ETL) materials or as the acceptor component in bulk heterojunction organic solar cells.

Optoelectronic Properties and Their Theoretical Description

This compound as Chemical Probes for Fundamental Biological Research

Heterocyclic compounds with strong ICT character and environmentally sensitive fluorescence are highly valuable as chemical probes. Related molecules like 4-methoxy-7-nitro-2,1,3-benzoxadiazole are employed as fluorescent labels for biomolecules and in assays for enzyme activity. Similarly, various benzothiadiazole derivatives serve as fluorescent probes. researchgate.net

Furoxanobenzothiadiazoles are exceptionally well-suited for this application. Their key features would include:

Long-Wavelength Emission: Excitation and emission in the red or NIR region is highly desirable for biological imaging as it minimizes autofluorescence from native biological structures and allows for deeper tissue penetration.

High Sensitivity: The strong ICT nature would make their fluorescence highly sensitive to the local microenvironment, allowing them to probe changes in polarity, viscosity, or the presence of specific analytes.

Tunability: The core structure can be synthetically modified with specific recognition units (e.g., ligands, reactive groups) to create probes that selectively bind to targets like proteins, nucleic acids, or metal ions. researchgate.net

Role of this compound as Synthetic Intermediates for Complex Heterocyclic Architectures

Substituted benzothiadiazoles are versatile building blocks in organic synthesis. vulcanchem.com Halogenated derivatives, such as 4,7-dibromo-2,1,3-benzothiadiazole, are common precursors for constructing extended π-conjugated systems and polymers through metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. polyu.edu.hkwikipedia.org

A this compound core would serve as a highly reactive and versatile synthetic intermediate. Its synthesis would likely start from appropriately substituted benzothiadiazoles, for example, through the cyclization of a dinitro-amino-benzothiadiazole derivative. Once formed, the this compound scaffold offers multiple reaction sites for further functionalization:

C-H Functionalization: The electron-deficient nature of the ring system can direct metal-catalyzed C-H activation at specific positions, allowing for the introduction of aryl or alkyl groups. mdpi.com

Furoxan Ring Chemistry: The N-oxide of the furoxan ring can be deoxygenated, or the ring itself can undergo cleavage or rearrangement under certain conditions, providing pathways to entirely new heterocyclic systems.

Nucleophilic Aromatic Substitution: The presence of the strongly withdrawing furoxan group would activate any suitably positioned leaving groups (e.g., halogens) towards nucleophilic substitution.

These reactive handles allow chemists to use this compound as a central building block to construct elaborate, multi-component molecular systems with tailored properties. dntb.gov.uaresearchgate.net

Design and Engineering of Molecular Devices Incorporating this compound Moieties

The unique electronic and photophysical properties of furoxanobenzothiadiazoles make them attractive for a range of molecular devices:

Organic Light-Emitting Diodes (OLEDs): Their potential for strong, tunable emission in the deep red and NIR makes them ideal candidates for emitters in OLEDs. Devices based on related BTD derivatives have already demonstrated high brightness, and the furoxan core could lead to even more efficient NIR-OLEDs, which are in demand for applications in night-vision displays, optical communication, and medical sensing. mdpi.com

Organic Field-Effect Transistors (OFETs): The enhanced electron-accepting properties suggest that these materials would function as high-performance n-channel semiconductors in OFETs, a critical component for complementary logic circuits in flexible electronics. mdpi.com

Chemical Sensors: By functionalizing the this compound core with specific receptors, it is possible to design chemosensors where binding of an analyte induces a measurable change in the fluorescence or color of the material. Potentiometric sensors based on poly(4-amino-2,1,3-benzothiadiazole) have shown sensitivity to metal cations, demonstrating the potential of this class of compounds in sensor arrays. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Furoxanobenzothiadiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions. Key steps include selecting appropriate precursors (e.g., substituted anilines or benzothiazoles) and optimizing solvent systems (e.g., ethanol or DMF under reflux). Catalysts like acetic acid or p-toluenesulfonic acid are critical for accelerating ring closure. Reaction monitoring via TLC or HPLC ensures purity, while recrystallization or column chromatography isolates the final product. Yield optimization often involves iterative adjustments of temperature (80–120°C) and stoichiometric ratios .

Q. How are structural and purity analyses conducted for this compound compounds?

- Methodological Answer : Characterization employs a multi-technique approach:

- Spectroscopy : H/C NMR confirms substituent positions and ring connectivity. IR spectroscopy identifies functional groups (e.g., NO or NH).

- Chromatography : HPLC or GC-MS assesses purity (>95% typically required for pharmacological studies).

- Elemental Analysis : Combustion analysis validates empirical formulas against theoretical values.

- Melting Points : Consistency with literature data confirms compound identity .

Q. What in vitro assays are suitable for initial evaluation of this compound bioactivity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293).

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like COX-2 or kinases. Positive controls (e.g., doxorubicin) and dose-response curves (IC) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.

- Replication Studies : Independently reproduce results across labs.

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. saline) or cell passage number. Sensitivity analyses exclude outliers .

Q. What computational strategies enhance the design of this compound-based therapeutics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., DNA gyrase).

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. How can substituent engineering improve the photophysical properties of this compound for optoelectronic applications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups enhance electron affinity, shifting absorption/emission spectra.

- Conjugation Extension : Fused aromatic rings (e.g., naphthyl) increase π-delocalization, improving charge transport.

- Solvatochromism Studies : UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) quantify polarity-dependent behavior.

- Theoretical Calculations : TD-DFT predicts HOMO-LUMO gaps and excited-state dynamics .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare IC values across derivatives (p<0.05 significance).

- Cluster Analysis : Group compounds by bioactivity profiles using PCA or hierarchical clustering.

- Error Propagation : Account for uncertainties in purity and instrument calibration .

Q. How should researchers address ethical and feasibility challenges in preclinical testing of this compound compounds?

- Methodological Answer :

- Ethical Review : Submit protocols to institutional animal care committees (IACUC) for approval.

- 3R Principles : Prioritize in silico and in vitro models to reduce animal use.

- Toxicity Screening : Conduct acute/chronic toxicity studies in rodents (OECD guidelines) before progressing to higher organisms.

- Data Transparency : Share negative results to avoid publication bias .

Tables for Key Data

| Parameter | Typical Range/Values | References |

|---|---|---|

| Synthetic Yield | 45–85% (dependent on substituents) | |

| MIC (Antimicrobial) | 2–128 µg/mL | |

| IC (Cytotoxicity) | 0.5–50 µM | |

| HOMO-LUMO Gap (Calculated) | 3.2–4.1 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.